molecular formula C17H12FN3S B2703555 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1207057-28-0

2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile

Cat. No.: B2703555
CAS No.: 1207057-28-0
M. Wt: 309.36
InChI Key: PBDNDEYOWVNATA-UHFFFAOYSA-N
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Description

2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile is a complex organic compound featuring an imidazole ring substituted with a 4-fluorophenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioacetonitrile group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The imidazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitro-substituted imidazole derivatives.

Scientific Research Applications

2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Possible applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The imidazole ring is known to interact with various biological targets, making this compound a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    1-(4-fluorophenyl)-5-phenyl-1H-imidazole: Lacks the thioacetonitrile group.

    2-(1H-imidazol-2-yl)acetonitrile: Lacks the phenyl and 4-fluorophenyl groups.

    2-(1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetonitrile: Lacks the phenyl group.

Uniqueness

2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile is unique due to the combination of the imidazole ring with both phenyl and 4-fluorophenyl groups, as well as the thioacetonitrile moiety. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-5-phenylimidazol-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3S/c18-14-6-8-15(9-7-14)21-16(13-4-2-1-3-5-13)12-20-17(21)22-11-10-19/h1-9,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDNDEYOWVNATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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